2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine
Description
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is a pyrazine derivative featuring a hydrazinyl (-NH-NH₂) group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 2. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal and materials chemistry. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety contributes to hydrogen-bonding interactions, making the compound a candidate for targeting enzymes or receptors .
Properties
Molecular Formula |
C11H9F3N4 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18) |
InChI Key |
NMKISMHUZCCWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazide-Linked Pyrazine Derivatives
- VPC-70127: A structurally related compound from features a pyrazine core connected to a 2-nitro-4-(trifluoromethyl)phenyl group via a hydrazide linker. Unlike the target compound, VPC-70127 includes a nitro group, which enhances electrophilicity and DNA-binding affinity.
- Sitagliptin Intermediate Derivatives : describes 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]pyrazine derivatives. These compounds, with fused triazole-pyrazine cores, demonstrated potent inhibition of E. coli DNA gyrase (docking scores: -8.5 kcal/mol vs. -7.8 kcal/mol for ciprofloxacin). The CF₃ group at position 3 enhanced hydrophobic interactions with the enzyme’s active site .
Table 1: Hydrazide-Linked Pyrazine Derivatives
Pyrazine vs. Pyridazinone Derivatives
Pyridazinones (e.g., ) replace pyrazine’s nitrogen atoms with a ketone, altering electronic properties. For example, 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives exhibit serotonin receptor affinity due to the electron-withdrawing ketone enhancing dipole interactions. However, pyrazines like the target compound may exhibit better solubility due to reduced polarity .
Table 2: Pyrazine vs. Pyridazinone Derivatives
| Property | Pyrazine Derivatives | Pyridazinone Derivatives |
|---|---|---|
| Aromaticity | High (planar, conjugated) | Reduced (ketone disrupts conjugation) |
| Solubility | Moderate (CF₃ increases lipophilicity) | Lower (polar ketone group) |
| Bioactivity | Enzyme inhibition (e.g., Myc, DNA gyrase) | Receptor binding (e.g., serotonin) |
Trifluoromethyl-Substituted Heterocycles
- Pyrazole Derivatives : and describe 3,5-disubstituted pyrazoles with CF₃ groups. These compounds, synthesized via hydrazine and trifluoroacetylacetone condensation, showed enhanced thermal stability (>200°C) compared to pyrazines due to the saturated five-membered ring .
- Quinoxaline Analogs: 2-Hydrazinyl-3-(trifluoromethyl)quinoxaline () shares the CF₃ group but has a fused benzene ring, increasing π-stacking capacity. This structural feature is exploited in optoelectronic materials .
Table 3: Trifluoromethyl-Substituted Heterocycles
Substituent Effects on Bioactivity
- Hydrazinyl Position: highlights that 6-substituted pyrazines (e.g., 6-dimethylamino derivatives) exhibit 1000-fold higher antiallergic activity (IC₅₀ = 4.6 × 10⁻¹⁰ M) than 3-substituted analogs due to optimized steric interactions with histamine receptors .
- CF₃ Positioning : In -((4-CF₃-phenyl)ethynyl)pyrido[3,2-b]pyrazine derivatives showed potent transglutaminase 2 inhibition (Ki < 10 nM), whereas para-substituted CF₃ groups outperformed meta-substitution in binding affinity .
Biological Activity
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinyl group attached to a pyrazine ring, with a trifluoromethyl substituent on the phenyl moiety. This structural configuration enhances its reactivity and lipophilicity, which are critical for biological interactions.
The biological activity of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The trifluoromethyl group is known to enhance membrane permeability, facilitating the compound's entry into cells where it can exert its effects.
Antimicrobial Activity
Research indicates that 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and function .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The hydrazinyl group may interact with specific proteins involved in cell cycle regulation, leading to cell death. Notably, derivatives of this compound have shown promising results against multiple cancer cell lines, suggesting potential for therapeutic applications .
Synthesis
The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine typically involves several steps:
- Formation of the Pyrazine Core : Starting from appropriate precursors, the pyrazine ring is constructed through cyclization reactions.
- Introduction of the Hydrazinyl Group : A hydrazine derivative is reacted with the pyrazine core to form the hydrazinyl-substituted compound.
- Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or through nucleophilic substitution methods.
The overall yield and purity can vary based on the specific reaction conditions employed.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine | 64 | Staphylococcus aureus |
| 128 | Escherichia coli |
Study on Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
